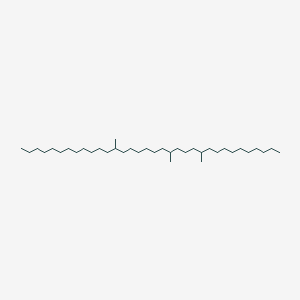
11,15,22-Trimethyltetratriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15,22-Trimethyltetratriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its structural complexity due to the presence of three methyl groups at the 11th, 15th, and 22nd positions on the tetratriacontane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,15,22-Trimethyltetratriacontane typically involves the stepwise addition of carbon units to build the long hydrocarbon chain. One common method is the Friedel-Crafts alkylation , where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or Fischer-Tropsch synthesis , which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts such as iron or cobalt. These methods are scalable and can produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 11,15,22-Trimethyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can undergo further reduction to form smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where halogens (e.g., chlorine or bromine) replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) can facilitate hydrogenation.
Substitution: Halogenation typically requires halogens (Cl2, Br2) and UV light or heat to initiate the reaction.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Chemistry: 11,15,22-Trimethyltetratriacontane is used as a model compound in studies of hydrocarbon behavior, particularly in understanding the properties of long-chain alkanes and their interactions with other molecules.
Biology: In biological research, this compound can be used to study the effects of long-chain hydrocarbons on cell membranes and lipid metabolism.
Medicine: While not directly used as a therapeutic agent, this compound can serve as a reference compound in the development of lipid-based drug delivery systems.
Industry: This compound finds applications in the production of lubricants, waxes, and other industrial materials due to its stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of 11,15,22-Trimethyltetratriacontane is primarily physical rather than chemical. As a long-chain hydrocarbon, it interacts with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Tetratriacontane: The parent compound without methyl substitutions.
11,15,19-Trimethyltetratriacontane: A similar compound with methyl groups at different positions.
Hexatriacontane: A longer-chain alkane with 36 carbon atoms.
Uniqueness: 11,15,22-Trimethyltetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. These structural differences can lead to variations in melting points, solubility, and reactivity compared to other long-chain alkanes.
Propriétés
Numéro CAS |
61358-36-9 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
11,15,22-trimethyltetratriacontane |
InChI |
InChI=1S/C37H76/c1-6-8-10-12-14-16-17-19-21-24-29-35(3)30-26-22-23-27-32-37(5)34-28-33-36(4)31-25-20-18-15-13-11-9-7-2/h35-37H,6-34H2,1-5H3 |
Clé InChI |
STQKGEWMOAUEIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


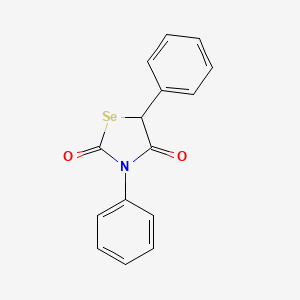
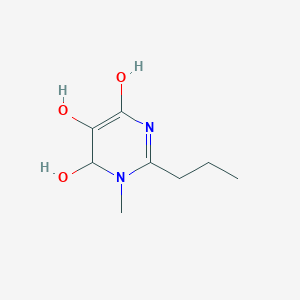
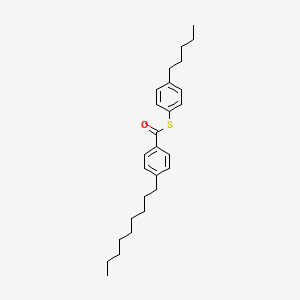
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
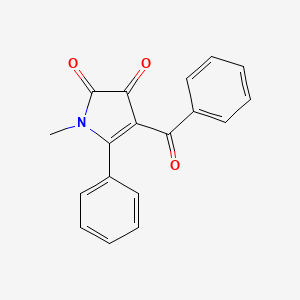
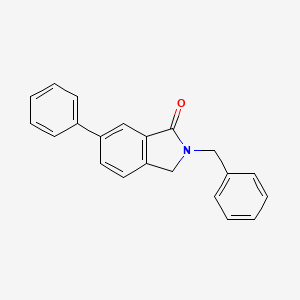
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
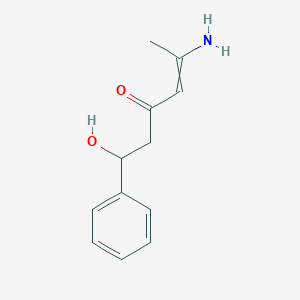
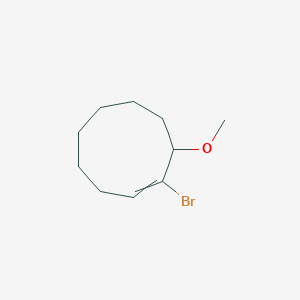

![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
